molecular formula C12H15BrN4OS B14955712 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide

2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B14955712
M. Wt: 343.25 g/mol
InChI Key: GBBPXFLJGPOSTL-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and a bromine atom. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole rings, followed by their functionalization and coupling.

    Imidazole Ring Synthesis: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling and Functionalization: The imidazole and thiazole rings are then coupled through a series of reactions, including bromination and amide formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole and thiazole rings.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine-substituted derivative.

Scientific Research Applications

2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide
  • 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide
  • 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-oxazole-4-carboxamide

Uniqueness

The uniqueness of 2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and thiazole rings, along with the bromine atom, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H15BrN4OS

Molecular Weight

343.25 g/mol

IUPAC Name

2-bromo-N-[2-(1H-imidazol-5-yl)ethyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H15BrN4OS/c1-7(2)10-9(17-12(13)19-10)11(18)15-4-3-8-5-14-6-16-8/h5-7H,3-4H2,1-2H3,(H,14,16)(H,15,18)

InChI Key

GBBPXFLJGPOSTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NCCC2=CN=CN2

Origin of Product

United States

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